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molecular formula C6H8N2O3 B8629144 4-(2-Hydroxyethyl)-1,2-dihydro-3,6-pyridazinedione

4-(2-Hydroxyethyl)-1,2-dihydro-3,6-pyridazinedione

Cat. No. B8629144
M. Wt: 156.14 g/mol
InChI Key: QRBGTGCPVIODME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732460B2

Procedure details

A suspension of methyl (3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate (11.1 g, 60.3 mmol) in THF (2 litres) was sonicated to give a fine dispersion. The mixture was called to −15° C. and treated dropwise with a solution of lithium aluminium hydride in THF (1M; 90 ml, 90 mmol). The mixture was stirred at 0° C. for 2 hours. Sodium hydroxide (2M; 15 ml, 30 mmol) was added, then the mixture was acidified with 5M hydrochloric acid to around pH4-5. The supernatant was decanted off and discarded. The oily residue was extracted with water/methanol (500 ml/1 litre). This extract was decanted from the remaining residue, treated with silica and evaporated. The silica residue was added to the top of a column, eluting with 10-30% methanol in DCM affording a pale yellow oil (2.7 g).
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]([CH2:8][C:9](OC)=[O:10])=[CH:6][C:5](=[O:13])[NH:4][NH:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].Cl>C1COCC1>[OH:10][CH2:9][CH2:8][C:7]1[C:2](=[O:1])[NH:3][NH:4][C:5](=[O:13])[CH:6]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
O=C1NNC(C=C1CC(=O)OC)=O
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sonicated
CUSTOM
Type
CUSTOM
Details
to give a fine dispersion
CUSTOM
Type
CUSTOM
Details
was called to −15° C.
CUSTOM
Type
CUSTOM
Details
The supernatant was decanted off
EXTRACTION
Type
EXTRACTION
Details
The oily residue was extracted with water/methanol (500 ml/1 litre)
CUSTOM
Type
CUSTOM
Details
This extract was decanted from the remaining residue
ADDITION
Type
ADDITION
Details
treated with silica
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The silica residue was added to the top of a column
WASH
Type
WASH
Details
eluting with 10-30% methanol in DCM affording a pale yellow oil (2.7 g)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OCCC=1C(NNC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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